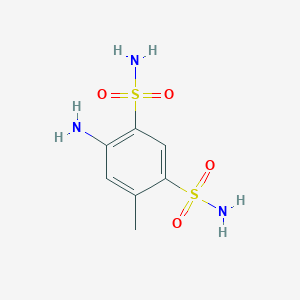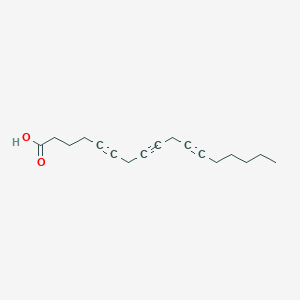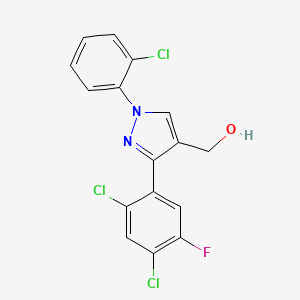![molecular formula C19H16BrClN4O2S3 B12005173 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, methoxy, chlorobenzyl, and thiadiazole, which contribute to its diverse chemical reactivity and potential biological activities.
準備方法
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step often involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate.
Thiadiazole Formation: The intermediate is then reacted with 4-chlorobenzylthiol and thiadiazole derivatives under controlled conditions to form the thiadiazole ring.
Final Assembly: The final step involves the coupling of the thiadiazole intermediate with the acetohydrazide moiety under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
化学反応の分析
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the development of new materials and chemical products.
作用機序
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
類似化合物との比較
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide: This compound shares similar structural features but differs in the substitution pattern on the phenyl ring.
3-bromo-N’-[(E)-(4-methoxy-1-naphthyl)methylidene]benzohydrazide: Another related compound with a naphthyl group instead of a phenyl group, leading to different chemical and biological properties.
特性
分子式 |
C19H16BrClN4O2S3 |
|---|---|
分子量 |
543.9 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16BrClN4O2S3/c1-27-16-7-4-13(8-15(16)20)9-22-23-17(26)11-29-19-25-24-18(30-19)28-10-12-2-5-14(21)6-3-12/h2-9H,10-11H2,1H3,(H,23,26)/b22-9+ |
InChIキー |
UHIUIXUERDOTMP-LSFURLLWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Br |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)





![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
